ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a synthetic purine derivative featuring a modified xanthine core (1,3-dimethyl-2,6-dioxopurine) with a pentyl chain at the 7-position and a piperazine-carboxylate moiety linked via a methyl group at the 8-position. The purine scaffold is a hallmark of bioactive molecules, often interacting with enzymes or receptors involved in nucleotide metabolism, inflammation, or neurotransmission . This structural duality positions the compound as a candidate for therapeutic applications requiring balanced pharmacokinetic properties.
Properties
Molecular Formula |
C20H32N6O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentylpurin-8-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H32N6O4/c1-5-7-8-9-26-15(14-24-10-12-25(13-11-24)20(29)30-6-2)21-17-16(26)18(27)23(4)19(28)22(17)3/h5-14H2,1-4H3 |
InChI Key |
QWOHQTZMCSZWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the purine derivative, which is then reacted with piperazine and ethyl chloroformate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .
Scientific Research Applications
Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- 7-Position Substituent: The pentyl chain in the target compound provides moderate lipophilicity compared to the aromatic 3-phenylpropyl group in , which may enhance binding to hydrophobic pockets in enzymes (e.g., phosphodiesterases or adenosine receptors). The unsubstituted analogue lacks this feature, likely reducing membrane permeability.
- Piperazine Modifications : All three compounds share the ethyl carboxylate group on piperazine, which may improve solubility. However, steric effects from bulkier substituents (e.g., phenylpropyl in ) could hinder target engagement.
- Molecular Weight : The target compound (433.51 g/mol) falls within the acceptable range for drug-like molecules, whereas (507.59 g/mol) approaches the upper limit for oral bioavailability.
Piperazine Derivatives with Varied Pharmacophores
The HBK series (HBK14–HBK19) includes piperazine derivatives functionalized with phenoxyalkyl chains and methoxyphenyl groups. While structurally distinct from the target compound (lacking the purine core), these analogues highlight the versatility of piperazine in drug design:
- Substituent Effects: Chloro (HBK15) and trimethylphenoxy (HBK18, HBK19) groups in the HBK series introduce electron-withdrawing or donating effects, altering electronic properties and binding affinity. For example, chloro groups may enhance receptor binding via halogen bonding, whereas methyl groups increase lipophilicity.
- Linker Flexibility: The HBK compounds use ethoxyethyl or propyl linkers between piperazine and phenoxy groups, contrasting with the methyl linker in the target compound. Longer linkers may improve conformational flexibility but increase metabolic vulnerability.
Heterocyclic Analogues with Overlapping Moieties
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate shares a heterocyclic core but replaces the purine with an imidazopyridine scaffold. Key differences include:
Biological Activity
Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate (referred to as compound 1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of compound 1 based on recent research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by its unique structure which includes a piperazine moiety and a purine derivative. The presence of the ethyl group and the dimethylated dioxo-purine core contributes to its biological activity. The molecular formula is C₁₈H₂₃N₅O₄, with a CAS number of 851941-03-2 .
Research has indicated that compound 1 exhibits several mechanisms of action:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with cancer progression. For instance, derivatives of piperazine have been reported to target the platelet-derived growth factor receptor alpha (PDGFRA) and other RTKs .
- Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis. This mechanism is particularly relevant for purine derivatives .
- Cytotoxic Effects : Preliminary studies suggest that compound 1 may exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is hypothesized to stem from its ability to induce apoptosis in malignant cells .
Biological Activity Data
The following table summarizes the biological activities associated with compound 1 and related compounds:
| Activity Type | Compound Reference | Observed Effect | Mechanism |
|---|---|---|---|
| Tyrosine Kinase Inhibition | Compound 1 | Inhibition of cancer cell proliferation | RTK signaling blockade |
| Antiviral | Related Purines | Reduced viral replication | Nucleic acid synthesis inhibition |
| Cytotoxicity | Compound 1 | Induction of apoptosis in cancer cells | Apoptotic pathway activation |
Case Studies
Several studies have investigated the biological activity of ethyl derivatives similar to compound 1:
- Study on Anticancer Properties : A study published in MDPI evaluated various piperazine derivatives for their anticancer properties. It was found that compounds similar to compound 1 showed significant inhibition of tumor growth in vitro and in vivo models .
- Antiviral Efficacy : Research focusing on purine derivatives highlighted their potential as antiviral agents against herpes simplex virus (HSV) by inhibiting viral DNA polymerase activity . This suggests that compound 1 may also possess similar antiviral properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
